![molecular formula C11H23NO4 B6340184 Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate CAS No. 1221341-95-2](/img/structure/B6340184.png)
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate” is a chemical compound with the molecular formula C11H23NO4 . It has an average mass of 233.305 Da and a mono-isotopic mass of 233.162704 Da . The compound contains a total of 42 atoms ; including 25 Hydrogen atoms , 12 Carbon atoms , 1 Nitrogen atom , and 4 Oxygen atoms .
Applications De Recherche Scientifique
MDEAMP has been used in a variety of scientific research contexts, including studies of enzyme kinetics, drug metabolism, and biochemistry. It has been used to investigate the mechanism of action of various enzymes, as well as to study the metabolism of drugs. MDEAMP has also been used to study the biochemical and physiological effects of various compounds.
Mécanisme D'action
MDEAMP acts as a reversible inhibitor of several enzymes, including cytochrome P450 enzymes, acetylcholinesterase, and monoamine oxidase. It has been shown to interact with the active sites of these enzymes, blocking the binding of substrate molecules and preventing their metabolism. This inhibition is reversible, meaning that the enzyme can be reactivated by the removal of MDEAMP.
Biochemical and Physiological Effects
MDEAMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, as well as to modulate the activity of various enzymes. In addition, MDEAMP has been shown to have anti-inflammatory, analgesic, and anti-nociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
MDEAMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively efficient. In addition, it has a wide range of applications in scientific research, making it a versatile compound for use in laboratory experiments. However, there are some limitations to the use of MDEAMP in laboratory experiments. It is not always possible to accurately measure the concentrations of MDEAMP in solution, making it difficult to accurately determine the effects of MDEAMP on various biochemical and physiological processes.
Orientations Futures
There are a number of potential future directions for research involving MDEAMP. These include further investigations into the mechanism of action of MDEAMP, as well as studies of its effects on drug metabolism. In addition, further studies could be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and analgesic effects. Finally, further research could be conducted to develop more efficient synthesis methods for MDEAMP, as well as to develop methods for more accurately measuring its concentrations in solution.
Méthodes De Synthèse
MDEAMP is synthesized through a two-step process, beginning with the reaction of diethylenetriamine (DETA) with Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate 3-methoxypropionate. The resulting product, this compound 3-diethylaminopropanoate (MDEAP), is then reacted with ethyl chloroformate to form MDEAMP. This reaction is highly efficient, with yields of up to 99%.
Propriétés
IUPAC Name |
methyl 3-(2,2-diethoxyethylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-5-15-10(16-6-2)8-12-7-9(3)11(13)14-4/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOJYLPDPRRFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC(C)C(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)

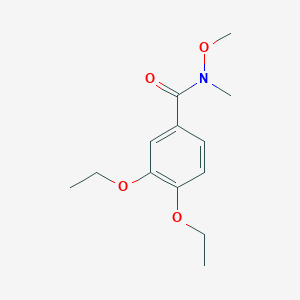
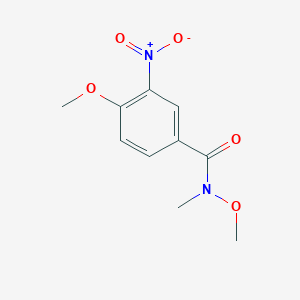
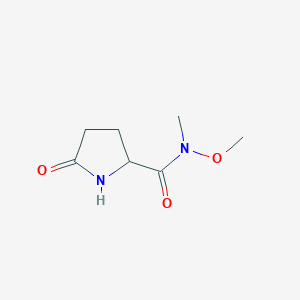

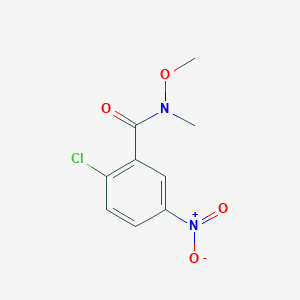
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
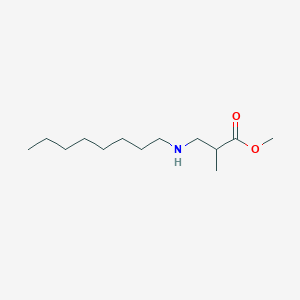
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
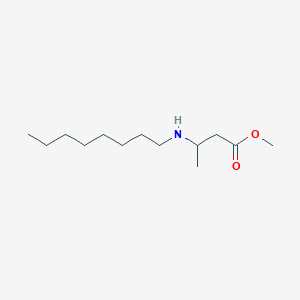
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)